molecular formula C37H51N7O7 B1243422 Enamidonin

Enamidonin

Cat. No. B1243422
M. Wt: 705.8 g/mol
InChI Key: HEQUMWPCRPDUAA-ABYMUAOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enamidonin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibacterial Properties

Enamidonin, a cyclic lipopeptide, has shown promising antibacterial activity, particularly against Gram-positive bacteria like methicillin-resistant and quinolone-resistant Staphylococcus aureus. This activity is attributed to its unique chemical structure featuring an enamide-linked acyl chain. The antibacterial properties are significantly influenced by the dimethylimidazolidinone residue in its structure, as demonstrated by the lack of activity in chemically altered derivatives without this residue (Son et al., 2018).

Potential Therapeutic Activities

Enaminones, like enamidonin, have been identified for their potential therapeutic activities beyond their initial use as synthetic intermediates. They are being explored for potential applications as anticonvulsants and modulators of multidrug resistance (MDR). The therapeutic potential of enaminones in various fields, including their mechanisms of action, is an area of ongoing research (Edafiogho et al., 2007); (Eddington et al., 2000).

Anticonvulsant Properties

Enaminones have shown significant anticonvulsant activities. Their mechanism involves enhancing extracellular GABA levels, which contributes to their efficacy in reducing seizures in animal models. This mechanism provides a basis for the development of new anticonvulsant therapies (Kombian et al., 2005); (Ananthalakshmi et al., 2006).

Anti-Inflammatory Properties

Enaminone E121, related to enamidonin, demonstrated significant anti-inflammatory actions in the dextran sulfate sodium (DSS) colitis model. This highlights its potential as a therapeutic agent in managing intestinal inflammation by modulating immune cell functions (Khajah et al., 2016).

properties

Product Name

Enamidonin

Molecular Formula

C37H51N7O7

Molecular Weight

705.8 g/mol

IUPAC Name

(2E,4E,9E)-N-[(E)-3-[(5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl)methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide

InChI

InChI=1S/C37H51N7O7/c1-26(45)16-12-9-7-5-4-6-8-10-15-19-31(46)38-21-20-32(47)39-23-29-34(49)40-24-30-36(51)44(37(2,3)43-30)25-33(48)41-28(35(50)42-29)22-27-17-13-11-14-18-27/h7-11,13-15,17-21,26,28-30,43,45H,4-6,12,16,22-25H2,1-3H3,(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,42,50)/b9-7+,10-8+,19-15+,21-20+

InChI Key

HEQUMWPCRPDUAA-ABYMUAOKSA-N

Isomeric SMILES

CC(CC/C=C/CCC/C=C/C=C/C(=O)N/C=C/C(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O

Canonical SMILES

CC(CCC=CCCCC=CC=CC(=O)NC=CC(=O)NCC1C(=O)NCC2C(=O)N(CC(=O)NC(C(=O)N1)CC3=CC=CC=C3)C(N2)(C)C)O

synonyms

enamidonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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